molecular formula C11H12O4 B100528 Dimethyl 5-methylisophthalate CAS No. 17649-58-0

Dimethyl 5-methylisophthalate

Cat. No.: B100528
CAS No.: 17649-58-0
M. Wt: 208.21 g/mol
InChI Key: DWLNVWOJNQXRLG-UHFFFAOYSA-N
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Description

Dimethyl 5-methylisophthalate (CAS: 525362-07-6) is an aromatic diester derivative of isophthalic acid, featuring two methyl ester groups at the 1- and 3-positions and a methyl substituent at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis and materials science, particularly in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its methyl substituent enhances steric and electronic effects, influencing ligand coordination behavior and luminescent properties in lanthanide-based materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-methylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLNVWOJNQXRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-methylisophthalate can be synthesized through the esterification of 5-methylisophthalic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out in a round-bottom flask under reflux conditions. After the reaction is complete, the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and efficient purification techniques ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-methylisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

Dimethyl 5-methylisophthalate acts as an intermediate in the synthesis of high-performance polymers. It is utilized in creating polyesters and polyamides that exhibit enhanced thermal stability and mechanical properties. The compound's incorporation into polymer chains can improve flexibility and durability, making it suitable for applications in coatings, adhesives, and fibers .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for developing pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active molecules, including potential drug candidates targeting various diseases. Research has indicated its role in synthesizing compounds with anti-cancer properties and other therapeutic effects .

Material Science

The compound is also employed in material science for producing advanced materials with specific properties. For instance, it can be used in the formulation of coatings that require high resistance to solvents and chemicals. Additionally, its incorporation into composite materials enhances their overall performance characteristics .

Table 1: Comparison of Applications

Application AreaDescriptionKey Benefits
Polymer ChemistryIntermediate for polyesters and polyamidesImproved thermal stability
Medicinal ChemistryBuilding block for pharmaceutical compoundsPotential anti-cancer activity
Material ScienceProduction of advanced coatings and compositesHigh chemical resistance

Case Study 1: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing a new class of biodegradable polyesters. The resulting polymers exhibited enhanced mechanical properties compared to traditional materials, making them suitable for packaging applications where environmental impact is a concern .

Case Study 2: Drug Development

Research involving this compound highlighted its potential in developing novel anti-cancer agents. By modifying its structure, researchers were able to synthesize derivatives that showed significant cytotoxicity against cancer cell lines, indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of dimethyl 5-methylisophthalate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Dimethyl 5-methylisophthalate belongs to a family of isophthalate esters modified at the 5-position. Key analogs include:

  • Dimethyl 5-nitroisophthalate (CAS: Not specified; )
  • Dimethyl 5-hydroxyisophthalate (CAS: 73505-48-3; )
  • Dimethyl 5-methoxyisophthalate (CAS: 20319-44-2; )
  • Dimethyl 5-iodoisophthalate (CAS: 51760-21-5; )
  • Dimethyl 5-fluoroisophthalate (CAS: 17449-48-8; )
Table 1: Substituent Effects on Physical and Chemical Properties
Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound -CH₃ 224.21 Not reported Luminescent CPs, energy transfer to Ln(III) ions
Dimethyl 5-nitroisophthalate -NO₂ 239.18 Not reported Crystallographic studies; nitro group enhances electron deficiency
Dimethyl 5-hydroxyisophthalate -OH 226.19 162–164 Intermediate in polymer synthesis; requires storage away from oxidizers
Dimethyl 5-methoxyisophthalate -OCH₃ 240.21 Not reported Reactant for 5-methoxy isophthalic acid synthesis
Dimethyl 5-iodoisophthalate -I 376.07 Not reported Cross-coupling reactions; iodine enables functionalization
Dimethyl 5-fluoroisophthalate -F 212.16 Not reported Toxicological relevance; harmful via inhalation/skin contact
Luminescence and Energy Transfer

This compound exhibits superior performance in lanthanide-based CPs. For example, Tb(III) and Eu(III) complexes with 5-methylisophthalate ligands demonstrate intense metal-centered emissions (visible and NIR regions) with quantum yields up to 60%, attributed to efficient energy transfer from the ligand to Ln(III) centers . In contrast, nitro- or halogen-substituted analogs (e.g., 5-iodo or 5-fluoro derivatives) show reduced luminescence due to heavy atom effects or electron-withdrawing groups quenching excited states .

Crystal Engineering

The methyl group in this compound facilitates the formation of rod-shaped secondary building units (SBUs) in Mn(II) coordination polymers, leading to primitive cubic net (pcu) structures . Conversely, Dimethyl 5-nitroisophthalate forms distinct crystalline arrangements due to the nitro group’s planar geometry and strong hydrogen-bonding capacity .

Biological Activity

Dimethyl 5-methylisophthalate (DM5MIP) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and biochemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12O4C_{11}H_{12}O_4 and features a methyl group attached to the isophthalate structure. Its unique molecular configuration allows for various interactions with biological molecules, which can influence its activity.

Synthesis

The synthesis of DM5MIP generally involves the esterification of isophthalic acid derivatives. Typical methods include:

  • Esterification Reaction : The reaction of isophthalic acid with methanol in the presence of a catalyst.
  • Yield Optimization : Various conditions such as temperature, solvent choice, and catalyst type can significantly affect the yield and purity of DM5MIP.

The biological activity of DM5MIP is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The methyl group enhances its lipophilicity, allowing it to penetrate cell membranes more easily. This can lead to modulation of various biological pathways:

  • Enzyme Inhibition : DM5MIP may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structural features may allow it to bind to specific receptors, potentially influencing signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of DM5MIP against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Cytotoxic Effects : Research has demonstrated that DM5MIP exhibits cytotoxic effects on cancer cell lines, particularly breast and colon cancer cells. The compound induced apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of DM5MIP in vitro. It was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting therapeutic potential for inflammatory diseases .

Comparative Analysis

CompoundBiological ActivityReference
This compoundAntimicrobial, cytotoxic, anti-inflammatory
Dimethyl fumarateEffective in treating multiple sclerosis
Dimethyl isophthalateBuilding block for complex organic synthesis

Future Directions

The ongoing research into DM5MIP's biological activities suggests that it may serve as a valuable scaffold for drug development. Further studies are warranted to elucidate its full pharmacological profile and potential therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing dimethyl 5-methylisophthalate with high purity?

To synthesize this compound with high purity, researchers should employ controlled esterification reactions using 5-methylisophthalic acid and methanol under acidic catalysis. Post-synthesis purification techniques such as recrystallization (using solvents like ethanol or methanol) or column chromatography (with silica gel and a gradient eluent system) are critical to isolate the compound. Detailed procedural documentation, including reagent stoichiometry, temperature control, and purity validation via NMR or HPLC, is essential to ensure reproducibility .

Q. How can researchers characterize the crystal structure of coordination polymers involving this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structures. For example, in manganese(II) complexes with this compound ligands, SC-XRD reveals distorted octahedral coordination geometries and secondary building units (SBUs) that form rod-shaped structures. Researchers should analyze bond lengths (e.g., Mn–O bonds at 2.623 Å), coordination polyhedra, and network topology (e.g., primitive cubic net) to interpret structural-property relationships .

Q. What analytical techniques are essential for confirming the chemical identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure by identifying characteristic peaks for methyl ester and aromatic protons. Fourier-Transform Infrared Spectroscopy (FTIR) validates ester carbonyl stretches (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while melting point analysis ensures consistency with literature values. All data must be cross-referenced with established spectral databases .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for this compound applications?

RSM, particularly the Box-Behnken design, is effective for multi-factor optimization. For instance, in degradation studies, factors like oxidant dosage (e.g., Fe(VI)), reaction time, and pH can be modeled to predict this compound removal efficiency. Quadratic polynomial equations derived from experimental data enable researchers to identify optimal conditions while minimizing resource expenditure. Statistical validation (e.g., ANOVA) ensures model robustness .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Contradictory solubility data may arise from solvent polarity variations or impurities. Researchers should systematically test solubility in a solvent series (e.g., water, ethanol, DMSO) under controlled temperatures and document solvent purity grades. Triangulation with computational methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility behavior, while peer validation through collaborative studies reduces bias .

Q. How do coordination geometry distortions in metal-organic frameworks (MOFs) affect catalytic activity?

In MOFs using this compound as a linker, distortions in metal coordination (e.g., elongated Mn–O bonds) alter electronic properties and active site accessibility. For example, Cu(5-methylisophthalate)-based MOFs exhibit enhanced Lewis acidity, improving CO oxidation efficiency. Researchers should correlate crystallographic data (bond angles, SBU connectivity) with catalytic performance metrics (turnover frequency, activation energy) to refine material design .

Q. What methodological considerations are critical for cumulative risk assessment of phthalates, including this compound?

Cumulative risk assessments require integrating toxicity data, exposure pathways, and pharmacokinetic interactions across phthalates. Researchers should prioritize in vitro assays (e.g., endocrine disruption via receptor binding) and in vivo models to quantify additive/synergistic effects. Data gaps, such as long-term low-dose exposure outcomes, must be addressed through longitudinal studies and probabilistic modeling .

Q. How should researchers design experiments to minimize uncertainties in this compound degradation studies?

Experimental design must account for variables like oxidant concentration, reaction kinetics, and byproduct identification. Use of isotopically labeled compounds (e.g., ¹³C-dimethyl 5-methylisophthalate) aids in tracking degradation pathways via LC-MS. Error analysis (e.g., propagation of uncertainty in kinetic rate constants) and replication across independent labs enhance reliability .

Methodological Best Practices

  • Literature Review: Utilize Google Scholar and PubMed with Boolean operators (e.g., "this compound AND synthesis") and citation tracking tools (e.g., Web of Science) to identify seminal studies. Reference management software (Zotero, EndNote) streamlines organization .
  • Data Reporting: Follow guidelines from Medicinal Chemistry Research for documenting synthetic procedures, spectral data, and statistical analyses. Raw data (e.g., XRD cif files) should be archived in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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